molecular formula C23H21N5O4 B12760996 Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- CAS No. 116904-25-7

Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)-

Cat. No.: B12760996
CAS No.: 116904-25-7
M. Wt: 431.4 g/mol
InChI Key: XOKSOPBWRYXLAO-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a nitrobenzoyl group. This compound is notable for its diverse applications in medicinal chemistry and its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidine moiety, and the attachment of the nitrobenzoyl group. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.

Scientific Research Applications

Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

116904-25-7

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

[5-(4-methylpiperazine-1-carbonyl)-2-phenylpyrimidin-4-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C23H21N5O4/c1-26-11-13-27(14-12-26)23(30)19-15-24-22(17-5-3-2-4-6-17)25-20(19)21(29)16-7-9-18(10-8-16)28(31)32/h2-10,15H,11-14H2,1H3

InChI Key

XOKSOPBWRYXLAO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(N=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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